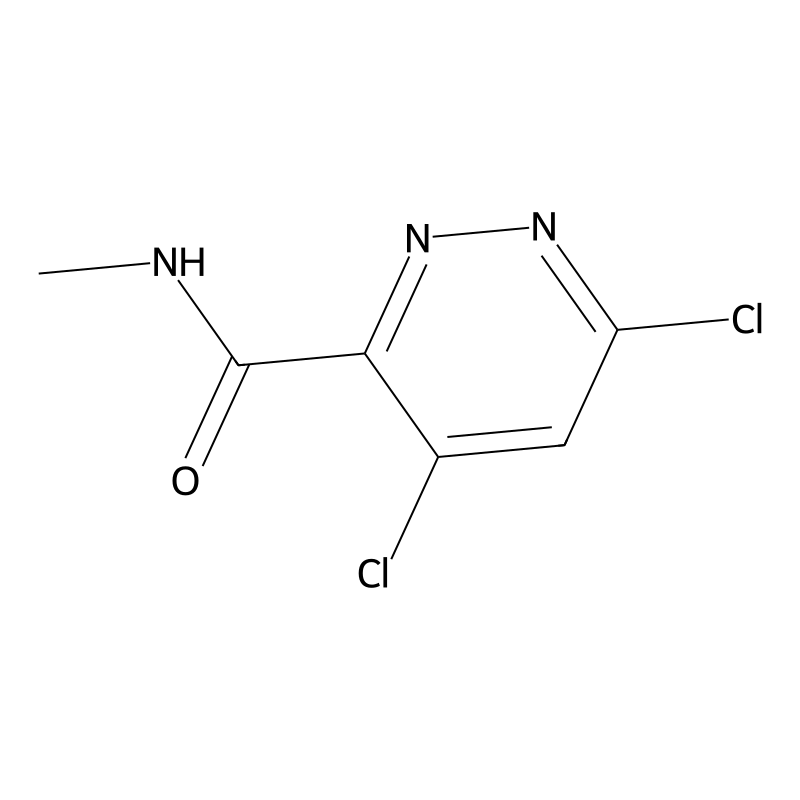4,6-Dichloro-N-methylpyridazine-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4,6-Dichloro-N-methylpyridazine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 206.03 g/mol. This compound features a pyridazine ring, which is characterized by the presence of two adjacent nitrogen atoms in a six-membered ring structure. The compound's structure includes two chlorine substituents at the 4 and 6 positions of the pyridazine ring and a carboxamide functional group at the 3 position, which contributes to its chemical reactivity and biological activity .
Search Findings
Searches of scientific databases like PubChem [] and scholarly articles yielded no definitive results on its use in published research. Supplier websites primarily offer the compound for purchase, with some providing basic structural information but no mention of research applications [, ].
Future Research Potential
Due to the presence of functional groups like the amide and the chlorides, the molecule may hold potential for various research areas. Amides are known for their hydrogen bonding capabilities, which can be crucial in biological processes and drug design []. Chlorides can participate in various reactions, making the molecule a potential candidate for further investigation in medicinal chemistry or material science.
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or substitution, leading to derivatives with altered biological properties.
- Acylation: The carboxamide group can participate in acylation reactions, forming new amides when reacted with appropriate amines.
- Reduction: The compound may undergo reduction to form corresponding amines or alcohols, depending on the reducing agents used.
These reactions can be utilized to synthesize analogs with potentially varied pharmacological activities .
Research indicates that 4,6-Dichloro-N-methylpyridazine-3-carboxamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent, particularly in modulating immune responses related to interleukin pathways (IL-23 and IL-12) which are crucial in autoimmune diseases . Additionally, its structural features suggest potential applications in targeting various biological pathways, making it a candidate for further pharmacological studies.
The synthesis of 4,6-Dichloro-N-methylpyridazine-3-carboxamide typically involves several steps:
- Formation of the Pyridazine Ring: Starting materials containing chlorinated pyridazines are reacted under controlled conditions to form the core structure.
- Introduction of the Carboxamide Group: This can be achieved through reaction with appropriate carboxylic acid derivatives or direct amidation using amines.
- Chlorination: If not already present, chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride to introduce chlorine atoms at specified positions on the ring.
4,6-Dichloro-N-methylpyridazine-3-carboxamide has several applications:
- Pharmaceutical Development: Its potential as an anti-inflammatory agent positions it as a candidate for drug development targeting autoimmune diseases.
- Research Tool: The compound can serve as a reference standard in studies investigating pyridazine derivatives and their biological activities.
- Chemical Intermediates: It may also be used as an intermediate in synthesizing more complex molecules in organic chemistry.
Studies on interaction mechanisms suggest that 4,6-Dichloro-N-methylpyridazine-3-carboxamide may interact with various biological targets. It shows promise in modulating immune responses by affecting cytokine signaling pathways, particularly those involving interleukins. Interaction studies are crucial for understanding its pharmacodynamics and potential side effects .
Several compounds share structural similarities with 4,6-Dichloro-N-methylpyridazine-3-carboxamide. Here’s a comparative analysis:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Methyl 6-chloropyridazine-3-carboxylate | 372118-01-9 | 0.81 | Contains one chlorine atom; methyl ester form |
| Ethyl 6-chloro-3-pyridazinecarboxylate | 75680-92-1 | 0.78 | Ethyl ester variant; similar carboxylic structure |
| 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 | 0.75 | Acidic form; lacks methyl group |
| Methyl 3-chloro-1H-pyrrole-2-carboxylate | 226410-00-0 | 0.67 | Different ring structure; includes pyrrole moiety |
| Methyl 3-chloro-6-oxo-1,6-dihydropyridine | 1214361-05-3 | 0.59 | Dihydropyridine structure; varied reactivity |
The uniqueness of 4,6-Dichloro-N-methylpyridazine-3-carboxamide lies in its dual chlorination pattern and specific nitrogen positioning within the pyridazine ring, which may enhance its biological activity compared to these similar compounds .








